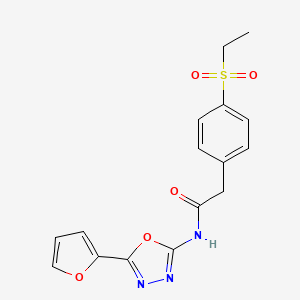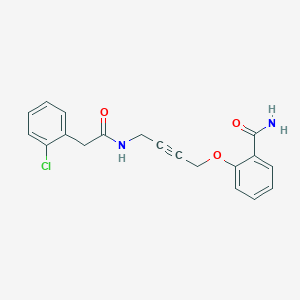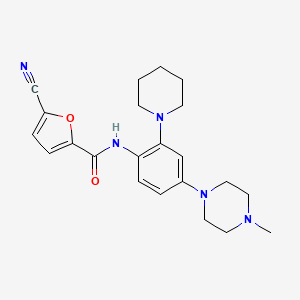![molecular formula C24H22N4O4 B2436238 N-(3,4-diméthylbenzyl)-2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acétamide CAS No. 1260933-12-7](/img/structure/B2436238.png)
N-(3,4-diméthylbenzyl)-2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3,4-dimethylbenzyl)acetamide is a compound with a complex structure, combining several aromatic rings and heterocyclic systems
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecular architectures, useful in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology
This compound may exhibit biological activity, making it a candidate for studying interactions with biological macromolecules or as a lead compound in drug discovery processes.
Medicine
Given its complex structure, it might possess pharmacological properties that could be explored for therapeutic applications such as anti-inflammatory, anti-cancer, or anti-microbial activities.
Industry
The compound might be used in the development of new materials with specific properties, such as organic electronic materials or advanced polymers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3,4-dimethylbenzyl)acetamide typically involves multiple steps:
Formation of 1,3-benzodioxole moiety: : This step involves the reaction of a catechol derivative with formaldehyde under acidic conditions.
Oxadiazole ring formation: : This involves the cyclization of appropriate nitrile or amide precursors in the presence of a dehydrating agent.
Pyrrole ring synthesis: : This can be achieved via the Paal-Knorr synthesis, where a diketone is reacted with an amine.
Final coupling step: : The previously synthesized intermediates are coupled using a suitable catalyst under controlled temperature and pressure.
Industrial Production Methods
While there are no widely available industrial methods for this specific compound, it can be speculated that similar principles from the laboratory synthesis would apply, scaled up with continuous flow reactors and optimized reaction conditions for higher yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound could undergo oxidation at the methylene bridges or aromatic rings using oxidizing agents like potassium permanganate.
Reduction: : Hydrogenation could reduce certain functional groups, like nitro groups if they were present in related structures.
Substitution: : Electrophilic aromatic substitution reactions can occur on the benzodioxole moiety using nitrating or halogenating agents.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substituting Agents: : Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Oxidation Products: : Dicarboxylic acids, phenols.
Reduction Products: : Amines, partially hydrogenated aromatic rings.
Substitution Products: : Nitro derivatives, halogenated aromatics.
Mécanisme D'action
Molecular Targets and Pathways
The exact mechanism of action would depend on the specific biological target it interacts with. It could potentially bind to enzymes, receptors, or DNA, modulating their activity. The presence of the benzodioxole and pyrrole moieties suggests it might interact with targets through aromatic stacking or hydrogen bonding.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3,4-dimethylphenyl)acetamide
2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-thiadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3,4-dimethylbenzyl)acetamide
Uniqueness
This compound stands out due to its specific combination of the benzodioxole and oxadiazole moieties, which are not as commonly seen together in similar structures. This unique arrangement could potentially confer distinct biological activities or chemical reactivity profiles.
Hope you found this thorough
Propriétés
IUPAC Name |
2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-[(3,4-dimethylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4/c1-15-5-6-17(10-16(15)2)12-25-22(29)13-28-9-3-4-19(28)24-26-23(27-32-24)18-7-8-20-21(11-18)31-14-30-20/h3-11H,12-14H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUPDFLIIGHION-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-chlorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B2436158.png)

![(3Z)-3-{[(3-chlorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one](/img/structure/B2436160.png)
![2-({1-[(furan-2-yl)methyl]-5-phenyl-1H-imidazol-2-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2436161.png)



![1-[1,3-Dimethyl-2,6-dioxo-7-(2-pyrimidin-2-ylsulfanylethyl)purin-8-yl]piperidine-4-carboxamide](/img/structure/B2436174.png)

![2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2436177.png)

